molecular formula C10H21ClN2O4 B6168369 methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride CAS No. 2679950-93-5

methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride

Cat. No. B6168369
CAS RN: 2679950-93-5
M. Wt: 268.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride, also known as MB-HCl, is a synthetic molecule that has been used in a variety of scientific experiments and research. MB-HCl is a versatile compound that has a wide range of applications in biological and biochemical research. It is a chiral molecule, meaning that it can exist in two different forms, each with different properties. MB-HCl has been used in research to study the structure and function of proteins, as well as to study the effects of drugs on cells.

Mechanism of Action

The exact mechanism of action of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is not fully understood. It is believed that methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride binds to proteins, which then alters their structure and function. This can lead to changes in the activity of enzymes and other proteins, as well as changes in the activity of cells.
Biochemical and Physiological Effects
The effects of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride on biochemical and physiological processes are not fully understood. However, it is believed that methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride can affect the activity of enzymes and other proteins, as well as the activity of cells. It is also believed that methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride can affect the activity of the nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride in lab experiments include its ability to bind to proteins, its ability to alter the structure and function of proteins, and its ability to affect the activity of enzymes and cells. The limitations of using methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride in lab experiments include its potential to cause side effects in humans, its potential to interact with other drugs, and its potential to cause toxicity in animals.

Future Directions

For research involving methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride include the development of new methods for synthesizing methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride, the development of new methods for studying the structure and function of proteins, the development of new methods for studying the effects of drugs on cells, the development of new methods for studying the effects of drugs on the nervous system, and the development of new methods for studying the biochemical and physiological effects of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride. Additionally, further research is needed to better understand the mechanism of action of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride and its potential side effects.

Synthesis Methods

Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride can be synthesized using a variety of methods. One method involves the reaction of tert-butyl carbamate with hydrochloric acid. This reaction produces a mixture of the two isomers of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride, which can then be separated using chromatographic techniques. Another method involves the reaction of tert-butyl isocyanate with hydrochloric acid. This reaction produces a single isomer of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride, which can then be purified using chromatographic techniques.

Scientific Research Applications

Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride has been used in a variety of scientific research applications. It has been used in the study of protein structure and function, as well as to study the effects of drugs on cells. methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride has also been used in the study of enzyme kinetics, as well as in the study of the structure and function of DNA and RNA. methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride has also been used to study the effects of drugs on the nervous system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride involves the protection of the amine group, followed by the addition of the tert-butoxycarbonyl (Boc) protecting group to the amine. The carboxylic acid group is then activated and coupled with the protected amine to form the desired product. Finally, the Boc group is removed and the hydrochloride salt is formed.", "Starting Materials": [ "L-alanine", "Methyl chloroformate", "Di-tert-butyl dicarbonate", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the amine group with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine (TEA) to form Boc-L-alanine.", "Step 2: Addition of the Boc-protected amine to methyl chloroformate in the presence of TEA to form Boc-L-alanine methyl ester.", "Step 3: Activation of the carboxylic acid group with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an activated ester intermediate.", "Step 4: Coupling of the activated ester intermediate with the Boc-protected amine to form methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate.", "Step 5: Removal of the Boc protecting group with hydrochloric acid in ethyl acetate to form the free amine.", "Step 6: Formation of the hydrochloride salt by treatment with hydrochloric acid in water." ] }

CAS RN

2679950-93-5

Product Name

methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride

Molecular Formula

C10H21ClN2O4

Molecular Weight

268.7

Purity

95

Origin of Product

United States

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